molecular formula C9H14ClN3O2 B6168926 ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride CAS No. 2070015-34-6

ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride

Cat. No.: B6168926
CAS No.: 2070015-34-6
M. Wt: 231.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride (CAS: 1946021-30-2) is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyrazine core with an ethyl ester group at position 2 and a hydrochloride salt. Its molecular formula is C₆H₁₀ClN₃ (MW: 159.62 g/mol) . The hydrochloride salt enhances water solubility, making it suitable for applications in medicinal chemistry as a synthetic intermediate. The compound’s structure combines aromaticity from the pyrazine ring with the flexibility of the partially saturated tetrahydropyrazine moiety, enabling diverse reactivity in organic synthesis .

Properties

CAS No.

2070015-34-6

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride typically involves the following steps:

  • Formation of Pyrazolo[1,5-a]pyrazine Core: The core structure is synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and β-diketones.

  • Carboxylation: The pyrazolo[1,5-a]pyrazine core is then carboxylated using reagents like ethyl chloroformate or ethyl carbonates.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the carboxylated compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Amines, alcohols, hydrochloric acid (HCl)

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones

  • Reduction Products: Alcohols, amines

  • Substitution Products: Amides, esters

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Substituent Variations: Ester Groups and Oxo Functionality

  • Methyl Ester Analog: Methyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 604003-25-0) replaces the ethyl ester with a methyl group and introduces an oxo group at position 3. Its molecular weight (195.18 g/mol) is higher than the hydrochloride salt due to the absence of ionic bonding .
  • Ethyl vs. However, the methyl ester may exhibit faster hydrolysis rates under enzymatic conditions due to steric factors .

Core Heterocycle Modifications

  • Imidazo[1,2-a]pyrazine Derivative: Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride (CAS: 623906-17-2) replaces the pyrazolo ring with an imidazo system. The imidazole ring’s dual nitrogen atoms increase basicity, altering pH-dependent solubility.
  • Pyrazolo[4,3-c]pyridine Dihydrochloride: 2-Methyl-4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS: 1258934-32-8) features a pyridine ring instead of pyrazine. The pyridine nitrogen enhances electron-withdrawing effects, which could modulate reactivity in electrophilic substitutions. The dihydrochloride salt form further increases water solubility compared to the mono-hydrochloride target compound .

Functional Group Additions

  • Chloro and Methyl Substituents: Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 1449598-75-7) introduces chlorine and methyl groups at positions 4 and 4. The chlorine atom elevates lipophilicity (logP) and may facilitate nucleophilic displacement reactions.
  • Trifluoromethyl Derivatives : 2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride (CAS: N/A) incorporates a trifluoromethyl group, which is strongly electron-withdrawing. This group enhances metabolic stability and bioavailability by resisting oxidative degradation, a common strategy in drug design .

Physicochemical Properties

Property Target Compound Methyl Ester Analog Imidazo Derivative
Molecular Weight (g/mol) 159.62 195.18 238.70
Solubility (Water) High (ionic salt) Moderate High (dihydrochloride)
Key Functional Groups Ethyl ester, HCl salt Methyl ester, oxo Imidazole, HCl salt
logP (Predicted) ~1.2 ~0.8 ~0.5

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride?

  • Methodological Answer : The synthesis typically involves cyclization of pyrazole precursors with substituted pyrazines. For example, palladium-catalyzed carbonylation of halogenated intermediates (e.g., 4-chloropyrazolo[1,5-a]pyrazine derivatives) under elevated pressure yields carboxylate esters . Cyclization reactions using hydrazine hydrochloride derivatives and malononitrile precursors have also been reported, followed by esterification with ethanol under acidic conditions to form the hydrochloride salt .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:

  • Elemental Analysis : Verify C, H, N, and Cl content (e.g., deviations <0.4% from theoretical values) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]+ with mass accuracy <5 ppm) .
  • NMR Spectroscopy : Use 1H/13C NMR to validate the fused pyrazolo-pyrazine core and ester/hydrochloride functional groups. For example, protons on the tetrahydropyrazine ring appear as multiplets at δ 3.5–4.5 ppm .

Q. What solvent systems are effective for crystallization?

  • Methodological Answer : Diethyl ether or ethanol/water mixtures are commonly used. For instance, dissolving the crude product in hot diethyl ether followed by slow cooling yields high-purity crystals (52% recovery) .

Advanced Research Questions

Q. How can regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core be achieved?

  • Methodological Answer : Bromination or formylation at position 7 requires controlled conditions:

  • Bromination : Treat the core with N-bromosuccinimide (NBS) in DMF at 60°C to introduce bromine selectively .
  • Formylation : Use hydrobromic acid (20% aqueous) to hydrolyze aminomethyl intermediates, yielding aldehydes (52% yield) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer : Cross-validate using:

  • Docking Studies : Compare binding affinities to target receptors (e.g., GABAA subtypes) using software like AutoDock Vina .
  • SAR (Structure-Activity Relationship) Analysis : Correlate substituent effects (e.g., trifluoromethyl vs. ester groups) with activity trends . For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .

Q. How does the hydrochloride salt form influence pharmacokinetic properties?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility and bioavailability. Assess via:

  • Solubility Testing : Measure solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2).
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) using HPLC .

Critical Considerations

  • Contradictions in Synthesis : Some routes report lower yields due to competing side reactions (e.g., over-oxidation of the pyrazine ring). Mitigate by optimizing reaction time and temperature .
  • Biological Assay Design : Use positive controls (e.g., known kinase inhibitors) to validate activity screens and minimize false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.